Ascorbate

描述

Basic Molecular Architecture and Functional Groups

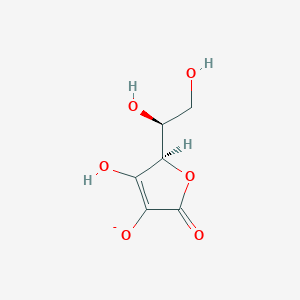

This compound is a six-carbon lactone with the molecular formula $$ \text{C}6\text{H}8\text{O}6 $$, characterized by a furan-like ring fused to a γ-lactone moiety. The planar enediol group (−C(OH)=C(OH)−) at positions 2 and 3 confers distinct chemical properties, including mild acidity ($$ \text{p}Ka \approx 4.2 $$) and reducing capacity. Resonance stabilization of the this compound anion (Figure 1) arises from electron delocalization across the enediolate structure, making it significantly more acidic than typical alcohols.

Functional groups critical to this compound’s reactivity include:

- Hydroxyl groups : Three hydroxyls (at C2, C3, and C6) participate in hydrogen bonding and redox reactions.

- Carbonyl group : The ketone at C1 stabilizes the lactone ring and influences electron distribution.

- Ether linkage : The oxygen bridge between C4 and C1 completes the lactone structure, enhancing ring stability.

Table 1: Key Functional Groups in this compound

| Position | Group | Role in Reactivity |

|---|---|---|

| C1 | Ketone | Stabilizes lactone ring |

| C2/C3 | Enediol | Electron donation, redox activity |

| C6 | Hydroxyl | Solubility, hydrogen bonding |

Structural Derivatives and Isomeric Forms

This compound exhibits stereoisomerism, with l-ascorbic acid (biologically active) and d-erythorbic acid (synthetic, non-nutritive) as enantiomers differing at the C5 position. While l-ascorbate is naturally occurring, d-erythorbic acid is industrially synthesized via microbial fermentation or chemical methods, such as the Reichstein process modified for stereochemical inversion.

Oxidation products are pivotal to this compound’s redox cycle:

- Semidehydrothis compound : A radical intermediate formed during single-electron transfers, stabilized by resonance.

- Dehydroascorbic acid (DHA) : The fully oxidized form, which adopts a hemiketal structure in aqueous solution to mitigate electrophilicity. DHA’s instability ($$ t_{1/2} = 5–15 $$ minutes at 37°C) leads to hydrolysis into diketogulonic acid, limiting its biological persistence.

Table 2: Comparative Properties of this compound Isomers

| Property | l-Ascorbic Acid | d-Erythorbic Acid |

|---|---|---|

| Biological Activity | Essential nutrient | Antioxidant only |

| Synthesis | Natural (plants) | Chemical/fermentation |

| Redox Potential (mV) | +282 | +290 |

Lactone Ring Dynamics and Conformational Stability

The γ-lactone ring in this compound is central to its chemical behavior. Under physiological conditions, ring strain and electronic effects drive reactivity. Oxidation to DHA induces a structural shift from a lactone to a bicyclic hemiketal, mediated by nucleophilic attack of the C6 hydroxyl on the C3 carbonyl. This conformational change reduces electrophilic stress but introduces thermodynamic instability, hastening hydrolysis.

Key reactions influencing lactone stability :

- Disproportionation :

$$

2\, \text{C}6\text{H}6\text{O}6^{\bullet-} + \text{H}2\text{O} + \text{H}^+ \rightarrow \text{C}6\text{H}8\text{O}7 + \text{C}6\text{H}7\text{O}6^-

$$

This equilibrium between semidehydrothis compound, this compound, and DHA governs antioxidant capacity.

- Hydrolysis :

DHA undergoes irreversible ring opening to form diketogulonic acid, terminating redox cycling.

Table 3: Lactone Ring Stability Under Varying Conditions

| Condition | Half-Life (DHA) | Primary Degradation Product |

|---|---|---|

| Aqueous, pH 7.4, 37°C | 5–15 minutes | Diketogulonic acid |

| Anhydrous, 25°C | >24 hours | Stable hemiketal |

属性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/p-1/t2-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-JLAZNSOCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O6- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318636 | |

| Record name | Ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-36-5 | |

| Record name | Ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ascorbic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Food Industry Applications

Food Additive and Preservative

Ascorbic acid (E 300), sodium ascorbate (E 301), and calcium this compound (E 302) are extensively used as food additives. They serve as antioxidants that prevent oxidation in food products, thereby prolonging shelf life and maintaining nutritional quality. The European Food Safety Authority has evaluated these compounds, concluding that they pose no safety concerns when used at recommended levels .

Nutritional Enhancement

this compound is added to various foods to enhance their nutritional profile. It plays a crucial role in collagen synthesis, which is essential for the structural integrity of connective tissues. This application is particularly significant in products aimed at improving skin health and overall wellness .

Medical Applications

Antioxidant Therapy

this compound is recognized for its potent antioxidant properties, which help mitigate oxidative stress in the body. This property is particularly useful in treating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders . High-dose intravenous this compound has been studied for its potential to induce cytotoxicity in cancer cells, providing a complementary approach to conventional cancer therapies .

Neurological Benefits

Research indicates that this compound may function as a neuromodulator in the brain, influencing neurotransmitter systems and potentially offering protective effects against neurodegenerative diseases like Alzheimer's . Case studies have shown that this compound supplementation can ameliorate behavioral deficits and neuropathological alterations in animal models of Alzheimer's disease .

Pharmacological Applications

Drug Delivery Systems

Recent advancements have utilized this compound in novel drug delivery systems. For instance, palmitoyl this compound micelles have been developed to enhance drug solubility and targeting to tumor sites through the enhanced permeability and retention effect . Additionally, ascorbic acid derivatives are being explored for targeted delivery to the central nervous system, improving drug absorption and efficacy .

Therapeutic Potential in Depression

Emerging evidence suggests that higher serum levels of this compound are associated with a lower prevalence of depression. A recent study indicated that individuals with higher ascorbic acid levels had significantly reduced odds of depression compared to those with lower levels . This finding underscores the potential role of this compound in mental health interventions.

Comparative Data Table

相似化合物的比较

Comparison with Similar Compounds

Ascorbic Acid vs. Sodium Ascorbate

- Ascorbic Acid (C₆H₈O₆) : The protonated form of this compound, with a molecular weight of 176.124 g/mol. It has a pH of ~3 and is prone to oxidation, forming dehydroascorbic acid (DHA) . Its acidic nature can cause gastrointestinal irritation in high doses .

- Sodium this compound (C₆H₇O₆Na) : A sodium salt of ascorbic acid (molecular weight: 198.106 g/mol). It is less acidic (pH-neutral) and preferred for supplementation to avoid gastric distress . Both forms are bioequivalent in vitamin C activity but differ in solubility and stability under varying pH conditions .

Dehydroascorbic Acid (DHA)

DHA (C₆H₆O₆), the oxidized form of this compound, is generated via a two-step redox process: this compound → ascorbyl radical (Asc⁻) → DHA . Unlike this compound, DHA is transported into cells via glucose transporters (GLUTs) and is rapidly reduced back to this compound intracellularly .

Isomers and Derivatives

- D-Ascorbate and D-Isothis compound : Stereoisomers of L-ascorbate with only 5% antiscorbutic (antiscorbutic) activity. Both isomers show similar cytotoxic effects on cancer cells, independent of vitamin C activity, suggesting their toxicity arises from chemical properties rather than metabolic function .

- Threonate: A degradation product of this compound, formed via enzymatic or non-enzymatic pathways. Threonate accumulation in Arabidopsis thaliana mutants correlates with enhanced seed longevity and germination capacity, implicating redox regulation in plant development .

This compound in the this compound-Glutathione Cycle

This compound partners with glutathione (GSH) to mitigate oxidative stress. In this cycle, this compound reduces hydrogen peroxide (H₂O₂) to water, forming DHA, which is regenerated by GSH. This cycle is critical in maintaining cellular redox balance and has expanded roles in signaling and stress responses .

Comparative Data Table

Key Research Findings

Cancer Therapy : High-dose this compound (≥500 µM) selectively kills malignant cells via ROS generation and HIF-1α inhibition, while sodium this compound offers a safer pharmacokinetic profile .

Epigenetic Regulation : this compound enhances the activity of ten-eleven translocation (TET) enzymes, promoting DNA demethylation—a mechanism absent in DHA and isomer derivatives .

Degradation Pathways : Threonate accumulation in Arabidopsis mutants lacking fumarylacetoacetate hydrolase (FAH) suggests a redox-regulating role in seed development .

准备方法

Reaction Pathway and Conditions

-

Hydrogenation : D-glucose is hydrogenated to D-sorbitol using nickel catalysts under high pressure (150–200 atm) and temperature (120–150°C).

-

Microbial Oxidation : Acetobacter suboxydans selectively oxidizes D-sorbitol to L-sorbose at 30°C and pH 4–6.

-

Acetal Protection : L-sorbose reacts with acetone and sulfuric acid to form diacetone-L-sorbose, protecting hydroxyl groups during subsequent oxidation.

-

Oxidation and Hydrolysis : Diacetone-L-sorbose is oxidized with potassium permanganate to yield 2-keto-L-gulonic acid, which undergoes hydrolysis and lactonization to form ascorbic acid.

Table 1: Key Parameters in the Reichstein Process

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | Ni catalyst | 150°C, 200 atm | 90–95 |

| Microbial oxidation | Acetobacter | 30°C, pH 4–6 | 80–85 |

| Acetal formation | Acetone, H₂SO₄ | 40°C, 4 hours | 75–80 |

| Oxidation | KMnO₄ | 0°C, acidic medium | 60–70 |

| Lactonization | H₂O, HCl | 80°C, 2 hours | 85–90 |

Modern adaptations replace permanganate oxidation with platinum-catalyzed oxidation, improving safety and reducing waste.

Biosynthesis in Plants: The d-Man/l-Gal Pathway

Plants synthesize ascorbate primarily via the d-mannose/l-galactose (d-Man/l-Gal) pathway , which converts GDP-D-mannose to L-ascorbate through 10 enzymatic steps. Key reactions include:

-

GDP-mannose-3,5-epimerase : Converts GDP-D-mannose to GDP-L-galactose.

-

L-galactose-1-phosphate phosphatase : Generates L-galactose, which is oxidized to L-galactono-1,4-lactone.

-

L-galactono-1,4-lactone dehydrogenase (GALDH) : Final oxidation to this compound, linked to mitochondrial electron transport via cytochrome c.

Genetic Engineering Advances

Overexpression of myo-inositol oxygenase (MIOX) and D-galacturonate reductase in transgenic plants increases this compound levels by 2–3 fold, demonstrating the potential of pathway engineering.

Microbial Fermentation: Biotechnology-Driven Production

Microbial platforms offer sustainable this compound production. The Genencor-Eastman process (1988) bypasses chemical steps by using engineered Erwinia herbicola and Corynebacterium strains to convert glucose to 2-keto-L-gulonic acid directly.

Table 2: Microbial Fermentation Parameters

| Microorganism | Substrate | Product | Yield (g/L) |

|---|---|---|---|

| Acetobacter spp. | D-sorbitol | L-sorbose | 120–150 |

| Erwinia herbicola | D-glucose | 2,5-diketo-D-gluconate | 60–80 |

| Corynebacterium spp. | 2,5-diketo-D-gluconate | 2-keto-L-gulonic acid | 50–70 |

Extraction from Natural Sources

This compound is extracted from fruits and vegetables using stabilizing agents to prevent degradation:

Table 3: Extraction Efficiency Comparison

| Source | Solvent | Temperature (°C) | This compound Recovery (%) |

|---|---|---|---|

| Orange juice | 5% MPA | 4 | 92.5 ± 1.2 |

| Spinach | 5% acetic acid | 25 | 78.3 ± 2.1 |

| Bell pepper | 3% oxalic acid | 4 | 85.6 ± 1.8 |

Enzymatic Synthesis

Enzymatic methods leverage this compound peroxidase and oxidase for specific transformations:

常见问题

Q. What are the standard methodologies for quantifying ascorbate in biological samples, and what factors influence accuracy?

this compound quantification typically employs high-performance liquid chromatography (HPLC) with electrochemical detection. Key parameters include:

- Mobile phase : 30% methanol, 0.05 M sodium phosphate monobasic, and ion-pairing agents (e.g., dodecyltrimethyl-ammonium chloride) to enhance separation .

- Sample preparation : Plasma dilution in 90% methanol with EDTA to stabilize this compound, followed by centrifugation at 20,000 × g to remove proteins .

- Validation : Correlation with fingerstick glucose readings (for rapid estimation) or use of the Ferric Reducing this compound (FRASC) assay for colorimetric detection in serum .

Critical considerations : Avoid prolonged exposure to light or oxygen, and validate with spiked recovery experiments to account for matrix effects .

Q. How is this compound peroxidase (APX) activity measured in plant stress studies, and what statistical methods are used?

APX activity is assayed via the Nakano and Asada (1981) protocol :

- Principle : Monitor this compound oxidation at 290 nm (extinction coefficient: 2.8 mM⁻¹cm⁻¹) for 3 minutes .

- Reaction mix : Includes this compound, H₂O₂, and EDTA in phosphate buffer.

- Controls : Include blanks without H₂O₂ to correct for non-enzymatic oxidation .

Statistical analysis : Use three-way ANOVA to assess interactions between stressors (e.g., salinity), treatments (e.g., priming), and plant lines. Post-hoc tests like Duncan’s Multiple Range Test (p ≤ 0.05) differentiate group means .

Q. How do researchers design experiments to evaluate this compound’s antioxidant role in plant abiotic stress models?

- Experimental setup : Apply stressors (e.g., 80 mM NaCl) in a factorial design with randomized replications (≥5 plants per group) .

- Biochemical assays : Pair APX activity with measurements of glutathione, H₂O₂, and lipid peroxidation to assess oxidative balance .

- Data normalization : Express enzyme activity per mg protein or fresh weight to account for tissue variability .

Advanced Research Questions

Q. What experimental strategies differentiate this compound’s pro-oxidant vs. antioxidant effects in cancer therapeutics?

- Pro-oxidant detection : Use electron paramagnetic resonance (EPR) to measure extracellular this compound radicals (Asc•⁻) and H₂O₂ probes (e.g., peroxyxanthone) in vivo .

- Dosing protocols : Intravenous administration (4 g/kg in mice) achieves pharmacologic concentrations (>8 mM), unlike oral dosing (<150 μM) .

- Mechanistic validation : Combine clonogenic survival assays with H₂O₂ scavengers (e.g., catalase) to confirm cytotoxicity dependence on oxidative stress .

Q. How can epigenetic changes induced by this compound (e.g., DNA methylation) be systematically analyzed?

- Methylation profiling : Use bisulfite sequencing to assess CpG islands in target promoters (e.g., CD30 in stem cells). This compound-induced hypomethylation correlates with gene activation .

- Transcriptome analysis : RNA-seq or microarrays identify downstream pathways (e.g., apoptosis inhibition, lipid metabolism) linked to epigenetic shifts .

- Culture controls : Compare serum-free vs. serum-containing media to isolate this compound-specific effects .

Q. How should researchers address contradictory data in this compound studies, such as variable APX activity under stress?

- Factorial ANOVA : Test interactions between variables (e.g., salinity × priming × genotype) to identify confounding factors .

- Dose-response curves : this compound’s dual role (antioxidant/pro-oxidant) depends on concentration; include gradients (0–10 mM) to capture thresholds .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to resolve discrepancies (e.g., APX activity vs. tissue type) .

Q. What advanced techniques are used to study this compound’s pharmacokinetics and tumor suppression in vivo?

- Pharmacokinetic modeling : Measure plasma this compound half-life using serial HPLC post-IV infusion (e.g., 0.25–0.5 mg/g body weight in rats) .

- Tumor xenografts : Subcutaneous implantation of pancreatic cancer cells in nude mice, with this compound efficacy evaluated via tumor volume and survival curves .

- Biomarker integration : Correlate this compound levels with serum apoB or Lp(a) in transgenic models to assess metabolic impacts .

Q. How do environmental toxins influence this compound metabolism, and what assays detect these interactions?

- Enzyme activity profiling : Measure this compound oxidase in aquatic plants (e.g., Ceratophyllum demersum) exposed to lead/surfactants using spectrophotometry .

- Oxidative stress panels : Combine APX, catalase, and lipid peroxidation assays with ICP-MS for heavy metal quantification .

- Time-course experiments : Track enzyme kinetics over 72 hours to distinguish adaptive vs. acute responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。